p53-MDM2-IN-3

Description

Properties

IUPAC Name |

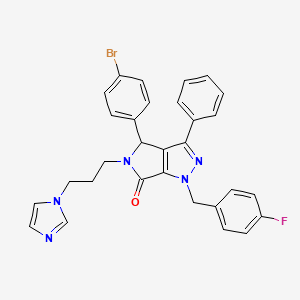

4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25BrFN5O/c31-24-11-9-23(10-12-24)28-26-27(22-5-2-1-3-6-22)34-37(19-21-7-13-25(32)14-8-21)29(26)30(38)36(28)17-4-16-35-18-15-33-20-35/h1-3,5-15,18,20,28H,4,16-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTRUQGSTZSFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)CC6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25BrFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of p53-MDM2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, the p53-MDM2 interaction is dysregulated, leading to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors that disrupt this interaction are a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of p53-MDM2-IN-3, a notable inhibitor of this pathway. We will delve into its effects on signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

The p53-MDM2 Signaling Pathway and the Role of this compound

The p53 protein is activated in response to cellular stress, such as DNA damage or oncogene activation.[1][2] Activated p53 transcriptionally upregulates a host of target genes that mediate cell cycle arrest, DNA repair, or apoptosis. A key negative regulator of p53 is MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome.[1][2] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[1]

This compound is a small molecule designed to physically occupy the p53-binding pocket on the MDM2 protein. By doing so, it competitively inhibits the binding of p53 to MDM2. This disruption of the p53-MDM2 complex prevents the MDM2-mediated ubiquitination and degradation of p53. Consequently, p53 protein levels accumulate in the nucleus, leading to the activation of its downstream target genes and the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis.

Interestingly, emerging evidence suggests that this compound may also exert its anti-tumor effects through modulation of the NF-κB pathway.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for the activity of this compound.

| Parameter | Value | Cell Line / Conditions | Reference |

| Binding Affinity (Ki) | 0.25 µM | In vitro binding assay | [1] |

| Cellular Activity | Dose-dependent increase in p65 levels (0.1-20 µM, 4h) | A549 cells | [1] |

| In Vivo Efficacy | Tumor growth inhibition (200 mg/kg, gavage for 14 days) | A549 xenograft model | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki or IC50) of an inhibitor to the p53-MDM2 complex.

-

Principle: A fluorescently labeled p53-derived peptide is used as a probe. In solution, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide from MDM2 will cause a decrease in polarization.

-

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53(14-29))

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound or other test compounds

-

Black, flat-bottom 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide in assay buffer at a final concentration of ~1-5 nM.

-

Prepare a serial dilution of the test compound (this compound) in assay buffer.

-

In the wells of the microplate, add the test compound dilutions.

-

Add the recombinant MDM2 protein to each well at a concentration that results in significant binding to the fluorescent peptide (typically determined through a preliminary titration experiment).

-

Add the fluorescently labeled p53 peptide to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction in Cells

This technique is used to verify that the inhibitor disrupts the p53-MDM2 interaction within a cellular context.

-

Principle: An antibody specific to one of the proteins of interest (e.g., p53) is used to pull down that protein from a cell lysate. If the second protein (MDM2) is bound to the first, it will also be pulled down. The presence of the co-precipitated protein is then detected by Western blotting.

-

Materials:

-

Cell line expressing wild-type p53 (e.g., A549, MCF7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-p53 antibody)

-

Protein A/G magnetic beads or agarose beads

-

Antibodies for Western blotting (anti-p53 and anti-MDM2)

-

SDS-PAGE gels and Western blotting equipment

-

-

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with this compound or a vehicle control for a specified time (e.g., 4-8 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G beads.

-

Incubate a portion of the pre-cleared lysate with the anti-p53 antibody overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-MDM2 antibody to detect the co-immunoprecipitated MDM2. A separate blot should be probed with anti-p53 antibody to confirm the immunoprecipitation of p53.

-

Western Blotting for Downstream Target Activation

This method is used to measure the protein levels of p53 and its downstream targets (e.g., p21, PUMA) to confirm the activation of the p53 pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Cell line expressing wild-type p53

-

This compound

-

Cell lysis buffer

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

-

-

Protocol:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified to determine the relative protein levels.

-

References

Discovery of p53-MDM2-IN-3: A Dual Inhibitor of p53-MDM2 Interaction and the NF-κB Pathway

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the discovery, mechanism of action, and preclinical evaluation of p53-MDM2-IN-3, a novel small molecule inhibitor with a dual-action mechanism targeting both the p53-MDM2 protein-protein interaction and the NF-κB signaling pathway.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation.[1] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.[2][3] Therefore, the inhibition of the p53-MDM2 interaction to restore p53 function has emerged as a promising strategy in cancer therapy.[3]

Furthermore, the NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance. The crosstalk between the p53 and NF-κB pathways is complex and often antagonistic.

This whitepaper details the discovery and characterization of this compound (also referred to as compound 5s in its initial publication), an orally active small molecule that uniquely combines the inhibition of the p53-MDM2 interaction with the suppression of the NF-κB pathway, offering a potential dual-pronged approach to cancer treatment.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Binding Affinity and Cellular Activity

| Compound | MDM2 Binding Affinity (Ki, μM) | A549 Cell Growth Inhibition (IC50, μM) |

| This compound (5s) | 0.25 | 5.2 ± 0.6 |

| Nutlin-3a | 0.09 | 3.5 ± 0.4 |

Data extracted from Zhuang C, et al. J Med Chem. 2014 Feb 13;57(3):567-77.

Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |

| This compound (5s) | 200 mg/kg, oral gavage, daily for 14 days | 58.4 |

| Vehicle Control | - | 0 |

Data extracted from Zhuang C, et al. J Med Chem. 2014 Feb 13;57(3):567-77.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action: the disruption of the p53-MDM2 interaction and the inhibition of the NF-κB signaling pathway.

Inhibition of the p53-MDM2 Interaction

By binding to the p53-binding pocket of MDM2, this compound prevents the interaction between p53 and MDM2. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Inhibition of the NF-κB Pathway

This compound also demonstrates inhibitory effects on the NF-κB pathway. It has been shown to dose-dependently increase the levels of the p65 subunit of NF-κB in both the cytoplasm and nucleus of A549 cells, while also activating the phosphorylation of IKKβ.[4] This suggests a complex interaction with the NF-κB signaling cascade, ultimately leading to an overall inhibitory effect on NF-κB-mediated transcription.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound (Compound 5s)

The synthesis of this compound follows a multi-step procedure characteristic of imidazoline-based p53-MDM2 inhibitors. A general synthetic scheme is outlined below. For specific details of reagents and reaction conditions, refer to the supporting information of the original publication.

Fluorescence Polarization (FP) Binding Assay

This assay was used to determine the binding affinity (Ki) of this compound to the MDM2 protein.

-

Reagents:

-

Recombinant human MDM2 protein.

-

Fluorescein-labeled p53-derived peptide (e.g., FAM-PDI-peptide).

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

-

Test compound (this compound) dissolved in DMSO.

-

-

Procedure:

-

A mixture of MDM2 protein and the fluorescently labeled p53 peptide is prepared in the assay buffer.

-

Serial dilutions of this compound are added to the mixture in a 384-well plate.

-

The plate is incubated at room temperature for a specified time to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cell Culture and Western Blot Analysis

A549 human lung carcinoma cells were used to evaluate the cellular effects of this compound.

-

Cell Culture:

-

A549 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Western Blot Protocol:

-

A549 cells are treated with varying concentrations of this compound (0.1-20 µM) for 4 hours.

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p65, phospho-IKKβ, and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Antitumor Efficacy in A549 Xenograft Model

-

Animal Model:

-

Female athymic nude mice (4-6 weeks old) are used.

-

-

Procedure:

-

A549 cells (5 x 106 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

-

When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups.

-

This compound is administered by oral gavage at a dose of 200 mg/kg daily for 14 days. The control group receives the vehicle.

-

Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²)/2.

-

At the end of the study, the tumors are excised and weighed.

-

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p53-MDM2-IN-3: A Dual Inhibitor of p53-MDM2 Interaction and the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of p53-MDM2-IN-3, a notable small molecule inhibitor of the p53-MDM2 protein-protein interaction. This document consolidates key data, experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for researchers in oncology and drug discovery.

Core Concepts: The p53-MDM2 Axis in Cancer

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and tumor formation.[2] The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[3] In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.[4] Therefore, the development of small molecules that disrupt the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[5]

This compound: A Pyrrolo[3,4-c]pyrazole-based Inhibitor

This compound, also identified as Compound 5s, is a potent, orally active inhibitor of the p53-MDM2 interaction.[6][7] It belongs to a class of compounds characterized by a pyrrolo[3,4-c]pyrazole scaffold.[8] A key feature of this compound is its dual mechanism of action, as it not only disrupts the p53-MDM2 interaction but also exhibits inhibitory effects on the NF-κB pathway, another critical signaling cascade implicated in cancer development and progression.[6][9]

Chemical Structure

The chemical structure of this compound is based on a pyrrolo[3,4-c]pyrazol-6(1H)-one core. The molecule exists as a racemic mixture, with the biological activity differing between its enantiomers. The R-enantiomer (R-5s) is primarily responsible for the inhibition of the p53-MDM2 interaction, while the S-enantiomer (S-5s) contributes to the inhibition of the NF-κB pathway.[9]

(The precise 2D chemical structure would be depicted here in a final document, but is described textually based on the available information.)

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki (p53-MDM2) | 0.25 µM | Biochemical assay | [6][7] |

| IC50 (A549 cells) | 5.82 µM (racemic) | Antiproliferative assay | [9] |

| IC50 (A549 cells) | 27.4 µM (R-5s) | Antiproliferative assay | [9] |

| IC50 (A549 cells) | 21.2 µM (S-5s) | Antiproliferative assay | [9] |

| MDMX Inhibition | Ki > 100 µM | Biochemical assay | [9] |

Synthesis of this compound

The synthesis of this compound and its analogs typically involves a multi-step reaction sequence. While a detailed, step-by-step protocol would be found in the primary literature, a general synthetic strategy for related imidazoline-based inhibitors has been described. A common approach involves the use of a triphosgene-mediated reaction to construct the core heterocyclic scaffold.[10]

(A more detailed, step-by-step experimental protocol for the synthesis of the pyrrolo[3,4-c]pyrazole core and subsequent modifications to yield this compound would be included here, based on a thorough review of the primary publication by Zhuang et al., 2014.)

General Experimental Protocol for a Related Imidazoline Scaffold:

-

A solution of an appropriate imidazoline derivative and triethylamine in dichloromethane is cooled to 0 °C.

-

A solution of triphosgene in dichloromethane is added dropwise to the cooled imidazoline solution.

-

The reaction mixture is stirred for a specified period.

-

The solvent is removed under reduced pressure to yield the crude product, which is then purified by appropriate chromatographic techniques.[10]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through the modulation of two key signaling pathways: the p53 pathway and the NF-κB pathway.

Inhibition of the p53-MDM2 Interaction

The R-enantiomer of this compound binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.[9] This disruption liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 protein in the nucleus. The stabilized p53 can then act as a transcription factor, activating the expression of its downstream target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.[10]

Caption: p53-MDM2 signaling and inhibition by this compound.

Inhibition of the NF-κB Pathway

The S-enantiomer of this compound has been shown to inhibit the NF-κB signaling pathway.[9] This pathway is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation. The precise molecular target of the S-enantiomer within the NF-κB cascade is an area of ongoing investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inactivation of the MDM2 RING domain enhances p53 transcriptional activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HBEC3<sup>p53 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. researchgate.net [researchgate.net]

- 9. A novel drug discovery strategy: Mechanistic investigation of an enantiomeric antitumor agent targeting dual p53 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of the p53-MDM2 Axis: A Technical Guide to the Binding Affinity of Nutlin-3a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Nutlin-3a, a potent inhibitor of the p53-MDM2 interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth. Small molecule inhibitors that disrupt the p53-MDM2 interaction, such as Nutlin-3a, can restore p53 activity and represent a promising therapeutic strategy.

Quantitative Binding Affinity of Nutlin-3a to MDM2

Nutlin-3a is a highly selective and potent inhibitor of the p53-MDM2 interaction. Its binding affinity has been characterized by various biophysical and biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Nutlin-3a | MDM2 | Not Specified | 90 | [1][2] |

The p53-MDM2 Signaling Pathway and Inhibition by Nutlin-3a

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Nutlin-3a mimics the key amino acid residues of p53 that are essential for MDM2 binding, thereby competitively inhibiting the p53-MDM2 interaction. This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

References

- 1. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Small Molecule Inhibitors in p53 Pathway Activation: A Technical Guide Focused on the p53-MDM2 Interaction

Disclaimer: The specific compound "p53-MDM2-IN-3" could not be identified in publicly available scientific literature. This technical guide will therefore focus on the well-characterized class of small molecule inhibitors of the p53-MDM2 interaction, using the extensively studied compound Nutlin-3a as a primary example to illustrate the mechanism of action, experimental evaluation, and therapeutic potential of this class of molecules. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors targeting this critical cancer pathway.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.[2][3] The function of p53 is lost in over 50% of human cancers, primarily through mutations in the TP53 gene itself.[4] However, in a large proportion of tumors that retain wild-type p53, its tumor-suppressive functions are often abrogated by the overexpression of its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[5][6]

MDM2 inhibits p53 through a dual mechanism: it binds to the p53 transactivation domain, thereby sterically hindering its ability to activate target genes, and it promotes the ubiquitination and subsequent proteasomal degradation of p53.[6][7] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[6] In many cancers, amplification of the MDM2 gene leads to its overexpression, effectively silencing the p53 pathway and promoting tumor survival.[5]

The critical dependence of these tumors on the p53-MDM2 interaction for their survival has made this protein-protein interaction (PPI) a prime target for cancer therapy.[8][9] The development of small molecule inhibitors that can disrupt the p53-MDM2 complex represents a promising non-genotoxic strategy to reactivate the p53 pathway in cancer cells harboring wild-type p53.[10][11]

Mechanism of Action: Restoring p53 Function

Small molecule inhibitors of the p53-MDM2 interaction, such as Nutlin-3a, are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the N-terminal domain of MDM2.[12][13] By competitively binding to this pocket, these inhibitors block the interaction between p53 and MDM2.[11][14] This disruption has several downstream consequences:

-

p53 Stabilization and Accumulation: Released from MDM2-mediated degradation, p53 protein levels rapidly increase within the cell.[8][11]

-

Activation of p53 Target Genes: Stabilized p53 translocates to the nucleus and activates the transcription of its target genes. These include genes involved in:

-

Induction of Tumor Cell Death: The culmination of these events is the selective induction of apoptosis or cell cycle arrest in cancer cells that are dependent on the suppression of wild-type p53 for their survival.[8][16]

The activation of the p53 pathway by MDM2 inhibitors is a non-genotoxic mechanism, which distinguishes it from traditional chemotherapy and radiotherapy that rely on inducing DNA damage.[11]

Quantitative Data on MDM2 Inhibitors

The potency of MDM2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following tables summarize representative IC50 values for Nutlin-3a and other MDM2 inhibitors in various cancer cell lines.

Table 1: Biochemical and Cellular Activity of Selected MDM2 Inhibitors

| Compound | MDM2 Binding IC50 (nM) | Cell Line | p53 Status | Cellular IC50 (µM) | Reference |

| Nutlin-3a | 90 | SJSA-1 (Osteosarcoma) | Wild-type | 1-2 | [17] |

| HCT116 (Colorectal) | Wild-type | 1-2 | [17] | ||

| RKO (Colon Carcinoma) | Wild-type | 1-2 | [17] | ||

| SW480 (Colorectal) | Mutant | >20 | [17] | ||

| RG7112 | 18 | SJSA-1 (Osteosarcoma) | Wild-type | 0.46 | [18] |

| MHM (Osteosarcoma) | Wild-type | 0.18 | [18] | ||

| SW480 (Colorectal) | Mutant | 20.3 | [18] | ||

| MI-77301 | Ki = 0.88 nM | LNCaP (Prostate) | Wild-type | 0.08 | [19] |

| 22Rv1 (Prostate) | Wild-type | 0.03 | [19] | ||

| PC-3 (Prostate) | Null | >10 | [19] |

Experimental Protocols

The characterization of p53-MDM2 inhibitors involves a series of in vitro and cell-based assays to confirm their mechanism of action and determine their biological activity.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the p53-MDM2 Interaction

This protocol details the procedure to show that an MDM2 inhibitor can disrupt the binding of endogenous p53 and MDM2 in a cellular context.

Materials:

-

Cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7)

-

MDM2 inhibitor (e.g., Nutlin-3a)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p53, anti-MDM2

-

Isotype control IgG

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and buffers

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with the MDM2 inhibitor at various concentrations for a specified time (e.g., 6-24 hours). A positive control for p53 stabilization (e.g., a DNA damaging agent) and a vehicle control (e.g., DMSO) should be included. In some experiments, cells are co-treated with a proteasome inhibitor like MG132 to allow for the accumulation of the p53-MDM2 complex.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-p53 and anti-MDM2 antibodies to detect the co-immunoprecipitated proteins.

-

Expected Results: In the vehicle-treated sample, immunoprecipitation of MDM2 should pull down p53, which will be detected as a band on the Western blot. In the samples treated with the MDM2 inhibitor, the amount of p53 co-immunoprecipitated with MDM2 should be significantly reduced in a dose-dependent manner, demonstrating the disruption of the p53-MDM2 interaction.

Western Blotting for p53 and Downstream Targets

This protocol is used to assess the cellular levels of p53 and its transcriptional targets (e.g., p21, MDM2) following treatment with an MDM2 inhibitor.

Materials:

-

As per the Co-Immunoprecipitation protocol, with the addition of primary antibodies for p21 and a loading control (e.g., β-actin or GAPDH).

Procedure:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the Co-IP protocol.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with SDS-PAGE sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Expected Results: Treatment with an effective MDM2 inhibitor should lead to a dose-dependent increase in the protein levels of p53, MDM2 (as it is a p53 target gene), and p21, while the loading control should remain constant across all samples.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the MDM2 inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines (with and without wild-type p53)

-

96-well cell culture plates

-

MDM2 inhibitor

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.

-

Assay:

-

MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the crystals and measure the absorbance.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the inhibitor concentration and calculate the IC50 value.

Expected Results: The MDM2 inhibitor should selectively reduce the viability of cancer cells with wild-type p53 in a dose-dependent manner, while having a much weaker effect on cells with mutant or null p53.

Conclusion

The inhibition of the p53-MDM2 interaction is a validated and promising strategy for the treatment of cancers that retain wild-type p53. Small molecule inhibitors, exemplified by compounds like Nutlin-3a, can effectively reactivate the p53 pathway, leading to tumor cell cycle arrest and apoptosis. The in-depth technical guide provided here outlines the core principles, quantitative evaluation, and key experimental methodologies for researchers, scientists, and drug development professionals working on this important class of anti-cancer agents. The continued development and clinical investigation of potent and specific MDM2 inhibitors hold the potential to provide a new paradigm in targeted cancer therapy.

References

- 1. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms [mdpi.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Development of a novel immunoassay to detect interactions with the transactivation domain of p53: application to screening of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. columbia.edu [columbia.edu]

- 12. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core | MDPI [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of p53-MDM2 Interaction and its Antagonism by IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). A particular focus is placed on the inhibitory mechanism of the small molecule p53-MDM2-IN-3. This document synthesizes structural data, quantitative binding information, and detailed experimental methodologies to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction to the p53-MDM2 Axis

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The activity and stability of p53 are tightly controlled by the E3 ubiquitin ligase MDM2.[2] In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby promoting tumor cell survival.[1] This critical interaction occurs within a well-defined hydrophobic cleft on the N-terminal domain of MDM2, which recognizes a short alpha-helical transactivation domain of p53.[3][4] The binding is primarily mediated by three key hydrophobic residues of p53: Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26), which insert into corresponding hydrophobic pockets on the MDM2 surface.[4] Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells.

This compound: A Dual Inhibitor

This compound (also referred to as compound 5s in its primary publication) is a novel, orally active small molecule designed to inhibit the p53-MDM2 interaction.[5][6] It belongs to a series of pyrrolo[3,4-c]pyrazole derivatives and has been identified as a potent antagonist of this protein-protein interaction.[5] Notably, this compound exhibits a dual mechanism of action, not only activating the p53 pathway but also inhibiting the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway, making it a "double-edged sword" in cancer therapeutics.[5][7]

Chemical Structure

The chemical structure of this compound is provided below in SMILES format.

SMILES: O=C1C2=C(C(N1CCCN3C=NC=C3)C4=CC=C(C=C4)Br)C(C5=CC=CC=C5)=NN2CC6=CC=C(C=C6)F[6]

Quantitative Data for this compound Interaction

The following table summarizes the available quantitative data for the binding of this compound to MDM2.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (Compound 5s) | Fluorescence Polarization | Ki | 0.25 µM | [5][6] |

Structural Basis of the this compound Interaction

As of the latest available data, a high-resolution experimental structure (e.g., X-ray co-crystal or NMR) of this compound in complex with MDM2 has not been deposited in public databases. The primary publication describes a rational design approach based on existing p53-MDM2 complex structures.[5]

The pyrrolo[3,4-c]pyrazole scaffold of IN-3 is designed to mimic the presentation of the key p53 residues. It is hypothesized that the substituted phenyl and bromophenyl groups on the core structure occupy the hydrophobic pockets on the MDM2 surface, thereby competitively inhibiting the binding of p53.

Signaling Pathways

The dual-action of this compound targets two critical pathways in cancer cell survival and proliferation.

p53 Activation Pathway

By inhibiting the p53-MDM2 interaction, IN-3 prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest or apoptosis.

NF-κB Inhibition Pathway

This compound has been shown to suppress the activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation of IκBα, which normally sequesters the p65 subunit of NF-κB in the cytoplasm.[5] This leads to an increase in the cytoplasmic levels of p65 and a reduction in its translocation to the nucleus, thereby preventing the transcription of NF-κB target genes involved in inflammation and cell survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of inhibitors to the p53-MDM2 interaction.

-

Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to a high polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to MDM2, causing a decrease in the polarization signal.

-

Protocol:

-

Reactions are performed in a suitable buffer (e.g., PBS, pH 7.4) in black, low-volume 384-well plates.

-

A fixed concentration of recombinant human MDM2 protein (N-terminal domain) and a fluorescently labeled p53 peptide (e.g., TAMRA-labeled p53 peptide) are added to each well.

-

A serial dilution of the test compound (this compound) is added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The data is analyzed to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Western Blot Analysis for NF-κB Pathway Proteins

This method is used to assess the effect of this compound on the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

-

Protocol:

-

Cancer cells (e.g., A549) are treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).[6]

-

Cells are lysed, and total protein concentration is determined using a suitable assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total p65, phosphorylated IKKα/β, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol:

-

Human cancer cells (e.g., A549) are injected subcutaneously into the flank of nude mice.

-

When tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., 200 mg/kg daily for 14 days).[6][8] The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The tumor growth inhibition rate is calculated to determine the efficacy of the compound.

-

Conclusion

This compound represents a promising class of anti-cancer agents with a dual mechanism of action that targets both the p53 and NF-κB pathways. While the precise structural details of its interaction with MDM2 await experimental elucidation, the available quantitative and mechanistic data provide a strong foundation for its further development. The experimental protocols detailed herein offer a guide for the continued investigation of this and similar compounds aimed at disrupting the critical p53-MDM2 protein-protein interaction.

References

- 1. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 2. A novel mechanism of crosstalk between the p53 and NFκB pathways: MDM2 binds and inhibits p65RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, X-ray structure and CPP-conjugation enabled uptake of p53/MDM2 macrocyclic peptide inhibitors - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Double-edged swords as cancer therapeutics: novel, orally active, small molecules simultaneously inhibit p53-MDM2 interaction and the NF-κB pathway. | Semantic Scholar [semanticscholar.org]

- 5. Double-edged swords as cancer therapeutics: novel, orally active, small molecules simultaneously inhibit p53-MDM2 interaction and the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Double-edged swords as cancer therapeutics: simultaneously targeting p53 and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]

Restoring the Guardian: A Technical Guide to p53-MDM2 Interaction Inhibitor p53-MDM2-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p53-MDM2-IN-3, a small molecule inhibitor of the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair, earning it the title "guardian of the genome".[1][2][3] In many cancers where p53 remains non-mutated (wild-type), its function is often abrogated by the overactivity of its primary negative regulator, the E3 ubiquitin ligase MDM2.[4][5] MDM2 binds to p53, promoting its degradation and thereby preventing it from carrying out its tumor-suppressive functions.[2][6][7]

This compound represents a therapeutic strategy aimed at reactivating p53 in cancer cells by disrupting the p53-MDM2 interaction.[5][6] This guide will delve into the mechanism of action of this compound, its effects on p53, and the experimental methodologies used to characterize this and similar molecules.

Core Mechanism of Action

In normal, unstressed cells, p53 levels are kept low through a negative feedback loop with MDM2.[1][2] p53 can act as a transcription factor for the MDM2 gene, leading to the production of MDM2 protein. MDM2, in turn, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This intricate balance is disrupted in many cancer types where MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis and continue to proliferate.[5][8]

This compound is designed to competitively bind to the p53-binding pocket on the MDM2 protein.[9] By occupying this pocket, the inhibitor physically blocks the interaction between MDM2 and p53. This disruption leads to the stabilization and accumulation of p53 in the nucleus, allowing it to resume its role as a transcription factor for its target genes.[9][10] The reactivation of p53 signaling can trigger cell cycle arrest, primarily at the G1 phase, or induce apoptosis in cancer cells.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for evaluating a p53-MDM2 inhibitor.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the evaluation of p53-MDM2 inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative p53-MDM2 inhibitor, providing insights into its potency and cellular activity.

| Parameter | Value | Assay Type | Cell Line | Reference |

| MDM2 Binding Affinity (IC50) | 18 nM | Biochemical Assay | N/A | [11] |

| Cell Growth Inhibition (IC50) | 0.18–2.2 µM | Cell Viability Assay | Various (p53 wild-type) | [11] |

| p53 Stabilization | 4.86-fold increase | Western Blot | Liposarcoma | [12] |

| p21 Upregulation | 3.48-fold increase | Western Blot | Liposarcoma | [12] |

| MDM2 mRNA Upregulation | 3.03-fold increase | qRT-PCR | Liposarcoma | [12] |

Detailed Experimental Protocols

Biochemical Assay for p53-MDM2 Interaction

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a bead-based, no-wash immunoassay used to measure the interaction between p53 and MDM2 in a high-throughput format.[13][14]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One protein (e.g., GST-tagged MDM2) is captured by the Donor bead, and the other protein (e.g., FLAG-tagged p53) is captured by the Acceptor bead.[13] When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, a singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is proportional to the extent of the protein-protein interaction.[13][14] Small molecule inhibitors that disrupt this interaction will cause a decrease in the luminescent signal.

Protocol Outline:

-

Reagent Preparation: Recombinant GST-tagged MDM2 and FLAG-tagged p53 proteins are diluted in assay buffer. The inhibitor compound (this compound) is serially diluted.

-

Incubation: The inhibitor is incubated with the MDM2 and p53 proteins to allow for binding.

-

Bead Addition: Glutathione (GSH) Donor beads and anti-FLAG Acceptor beads are added to the mixture.

-

Signal Detection: After a further incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for p53 Activation

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing evidence of p53 stabilization and the activation of its downstream targets.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., p53, p21, MDM2). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein bands.

Protocol Outline:

-

Cell Culture and Treatment: Cancer cells with wild-type p53 (e.g., SJSA-1) are cultured and treated with varying concentrations of this compound for a specified time.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative fold change in protein expression.

In Vivo Efficacy Study

Tumor Xenograft Model

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored over time.

Protocol Outline:

-

Cell Implantation: A suspension of human cancer cells (e.g., SJSA-1) is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., oral gavage), while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

This compound and similar small molecule inhibitors represent a promising therapeutic strategy for a subset of cancers that retain wild-type p53. By disrupting the p53-MDM2 interaction, these compounds can effectively restore the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such inhibitors, from initial biochemical screening to in vivo efficacy studies. Further research and clinical development in this area hold the potential to provide new treatment options for patients with various malignancies.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

A Technical Overview of Preclinical Research on p53-MDM2 Interaction Inhibitors

Introduction

The p53 tumor suppressor protein is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2][3][4] Its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2][4][5] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][4][6] The discovery of small molecules that can inhibit the p53-MDM2 protein-protein interaction (PPI) has opened a promising avenue for cancer therapy by restoring p53's tumor-suppressive functions.[1][2][7] This document provides a technical summary of the preclinical evaluation of p53-MDM2 inhibitors, using data from representative compounds as a surrogate for "p53-MDM2-IN-3," for which no specific public data is available.

Mechanism of Action

Small-molecule inhibitors of the p53-MDM2 interaction, such as the well-characterized nutlin family, are designed to mimic the key amino acid residues of p53 that bind to the hydrophobic pocket of MDM2.[8] By competitively occupying this pocket, these inhibitors block the interaction between p53 and MDM2.[3][8] This disruption leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus, activate the transcription of its target genes (such as CDKN1A (p21) and PUMA), and induce downstream cellular effects like cell cycle arrest and apoptosis.[1][5][9]

Figure 1: The p53-MDM2 signaling pathway and the mechanism of its inhibition.

Quantitative Biological Data

The potency of p53-MDM2 inhibitors is typically characterized by their binding affinity to MDM2 and their cellular activity in cancer cell lines with wild-type p53. The following tables summarize representative data for various inhibitors from the literature.

Table 1: In Vitro Binding Affinity and Cellular Potency of Representative p53-MDM2 Inhibitors

| Compound | Target | Assay | Ki (nM) | Cell Line | IC50 (nM) | Reference |

| JN-122 | MDM2 | Not Specified | 0.7 | RKO | 43.2 | [10] |

| U2-OS | 10.8 | [10] | ||||

| Nutlin-3a | MDM2 | Not Specified | - | HCT116 | 2400 | [11] |

| A2780 | 900 | [11] | ||||

| Compound A13 | MDM2 | Fluorescence Polarization | 31 | HCT116 | 6170 | [12] |

| MDMX | Fluorescence Polarization | 7240 | MCF7 | 11210 | [12] | |

| A549 | 12490 | [12] |

Table 2: In Vivo Efficacy of Representative p53-MDM2 Inhibitors

| Compound | Cancer Model | Dosing | Outcome | Reference |

| Nutlin-3 | Gastric Cancer Xenograft | Not Specified | Potent antitumor activity, additive effect with 5-fluorouracil | [9] |

| Novel Pyrrolidinone | Preclinical Mechanistic Model | Oral | Excellent oral efficacy | [13] |

Experimental Protocols

The preclinical evaluation of p53-MDM2 inhibitors involves a series of standard in vitro and in vivo assays to determine their mechanism of action, potency, and efficacy.

1. Cell Viability (MTT) Assay

-

Purpose: To determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HCT116, MCF7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the p53-MDM2 inhibitor (e.g., Compound A13) or a vehicle control (DMSO).[12]

-

After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is calculated from the dose-response curve.[12]

-

2. Western Blot Analysis

-

Purpose: To confirm the on-target effect of the inhibitor by measuring the protein levels of p53 and its downstream targets.

-

Methodology:

-

Cancer cells (e.g., HCT116) are treated with the inhibitor at various concentrations for a defined period.[12]

-

Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH).[12]

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A dose-dependent increase in p53 and p21 levels confirms the activation of the p53 pathway.[1][10][12]

-

Figure 2: A generalized workflow for the preclinical evaluation of p53-MDM2 inhibitors.

3. Pharmacokinetic (PK) Studies

-

Purpose: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in animal models.

-

Methodology:

-

The compound is administered to animals (e.g., mice) via intravenous (IV) or oral (PO) routes at a specific dose.[14]

-

Blood samples are collected at various time points after administration.

-

The concentration of the compound and its potential metabolites in plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[14]

-

PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.[14]

-

4. In Vivo Xenograft Efficacy Studies

-

Purpose: To assess the antitumor activity of the inhibitor in a living organism.

-

Methodology:

-

Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).[9][14]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The inhibitor is administered according to a predetermined schedule and dose.[14]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p53 activation).

-

The efficacy is determined by comparing the tumor growth in the treated group versus the control group.

-

Conclusion

The inhibition of the p53-MDM2 interaction is a validated and promising strategy for cancer therapy in tumors harboring wild-type p53. Preclinical studies of inhibitors in this class consistently demonstrate the ability to reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The comprehensive preclinical assessment, including in vitro potency, mechanism of action confirmation, pharmacokinetic profiling, and in vivo efficacy studies, is crucial for the identification and development of clinical candidates. While no specific data for "this compound" was publicly available, the methodologies and data presented for analogous compounds provide a robust framework for the evaluation of any new chemical entity targeting this critical protein-protein interaction.

References

- 1. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the p53-Mdm2 feedback loop in vivo: uncoupling the role in p53 stability and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity and Selectivity of p53-MDM2 Interaction Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cell cycle control and apoptosis. Dysregulation of this pathway, often through MDM2 overexpression, is a hallmark of many cancers, making the p53-MDM2 interaction a prime target for therapeutic intervention. The development of small molecule inhibitors that can disrupt this protein-protein interaction (PPI) has been a significant focus of cancer drug discovery. This technical guide provides an in-depth analysis of the principles governing the target specificity and selectivity of p53-MDM2 inhibitors, utilizing well-characterized molecules as illustrative examples. We will delve into the quantitative assessment of inhibitor potency, the detailed methodologies of key experimental assays, and the signaling pathways involved.

The p53-MDM2 Signaling Axis

The tumor suppressor p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage.[1][2] The activity and stability of p53 are tightly regulated by the murine double minute 2 (MDM2) protein.[3][4][5] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][4][5] Additionally, MDM2 can bind to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity.[3][4] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[6] In many cancers with wild-type p53, the amplification or overexpression of MDM2 leads to the functional inactivation of p53, promoting tumor cell survival and proliferation.[7][8]

Small molecule inhibitors of the p53-MDM2 interaction are designed to fit into the hydrophobic pocket of MDM2 that normally accommodates p53. By occupying this pocket, these inhibitors prevent MDM2 from binding to and degrading p53. This leads to the stabilization and activation of p53, restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis in cancer cells.[4][9][10]

References

- 1. targetedonc.com [targetedonc.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of p53-MDM2 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays designed to screen and characterize small molecule inhibitors of the p5d3-MDM2 interaction. The protocols are adaptable for specific inhibitors such as p53-MDM2-IN-3.

Introduction to the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in maintaining cellular homeostasis by regulating the cell cycle, DNA repair, and apoptosis.[1][2] The activity of p53 is tightly regulated by its principal cellular antagonist, the E3 ubiquitin ligase MDM2.[2][3] MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53.[4][5][6] This interaction maintains low levels of p53 in normal, unstressed cells.[1] In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and thereby promoting tumor growth.[3][4]

Inhibition of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells that retain wild-type p53.[7] Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can prevent the degradation of p53, leading to its accumulation and the induction of p53-mediated cell cycle arrest or apoptosis.[8]

p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 forms a negative feedback loop. p53, a transcription factor, can bind to DNA and activate the transcription of target genes, including the MDM2 gene.[6] The resulting MDM2 protein then binds to p53, inhibiting its transcriptional activity and targeting it for degradation.[6][9] This autoregulatory loop ensures that p53 levels are kept in check.[4]

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.

Key In Vitro Assays for Screening p53-MDM2 Inhibitors

Several robust and high-throughput compatible in vitro assays are available to screen for and characterize inhibitors of the p53-MDM2 interaction. These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein.[10][11][12] | Homogeneous, high-throughput, sensitive.[13] | Requires a fluorescently labeled peptide; potential for interference from fluorescent compounds. |

| Time-Resolved FRET (TR-FRET) | Based on the energy transfer between a donor fluorophore on one binding partner and an acceptor fluorophore on the other when in close proximity.[14] | Homogeneous, high-throughput, low background, and reduced interference from compound fluorescence.[15] | Requires labeled proteins/peptides and specialized plate readers. |

| AlphaLISA | A bead-based assay where the interaction of two molecules brings donor and acceptor beads into proximity, generating a luminescent signal.[16][17] | Homogeneous, no-wash, highly sensitive, and suitable for a wide range of affinities.[17] | Can be sensitive to singlet oxygen quenchers.[16] |

Experimental Protocols

Fluorescence Polarization (FP) Assay

This protocol is designed to identify compounds that disrupt the interaction between a fluorescently labeled p53 peptide and the MDM2 protein.

Workflow:

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Materials:

-

MDM2 Protein: Recombinant human MDM2 (N-terminal domain).

-

p53 Peptide: A fluorescently labeled peptide derived from the p53 transactivation domain.

-

Assay Buffer: e.g., PBS, pH 7.4, with 0.01% Tween-20.

-

Test Compound: this compound or other inhibitors.

-

Assay Plate: 384-well, black, low-volume microplate.

-

Plate Reader: Capable of measuring fluorescence polarization.

Protocol:

-

Prepare a dilution series of the test compound in assay buffer.

-

To each well of the 384-well plate, add 5 µL of the MDM2 protein solution.

-

Add 5 µL of the diluted test compound or vehicle control to the respective wells.

-

Add 10 µL of the fluorescently labeled p53 peptide solution to all wells.

-

Mix gently and incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the p53-MDM2 interaction by monitoring the FRET signal between a donor-labeled MDM2 and an acceptor-labeled p53 peptide.[14]

Workflow:

Caption: Workflow for the TR-FRET assay.

Materials:

-

Donor-labeled MDM2: e.g., GST-MDM2 and Europium-labeled anti-GST antibody.[18]

-

Acceptor-labeled p53: e.g., Biotinylated p53 peptide and Streptavidin-XL665.[18]

-

Assay Buffer: As recommended by the reagent manufacturer.

-

Test Compound: this compound.

-

Assay Plate: 384-well, white or black microplate.

-

Plate Reader: TR-FRET capable reader.

Protocol:

-

Prepare serial dilutions of the test compound.

-

Add 5 µL of the donor-labeled MDM2 protein complex to each well.

-

Add 5 µL of the test compound dilutions.

-

Add 10 µL of the acceptor-labeled p53 peptide complex to initiate the reaction.

-

Incubate for 1-4 hours at room temperature.

-

Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

-

Calculate the ratio of the acceptor to donor emission and determine the IC50 values.

AlphaLISA Assay

This bead-based immunoassay measures the p53-MDM2 interaction with high sensitivity.[17]

Workflow:

Caption: Workflow for the AlphaLISA assay.

Materials:

-

Tagged MDM2: e.g., GST-tagged MDM2.[17]

-

Tagged p53: e.g., His-tagged p53.[17]

-

AlphaLISA Acceptor Beads: e.g., Glutathione-coated beads.[17]

-

AlphaLISA Donor Beads: e.g., Ni-chelate coated beads.[17]

-

Assay Buffer: As specified in the kit.

-